

# Homosalate absorption, distribution, metabolism, and excretion (ADME) studies

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# An In-depth Technical Guide on the ADME of Homosalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, metabolism, and excretion (ADME) of **homosalate**, a common UV filter in sunscreen and personal care products.

# **Absorption**

**Homosalate** is systemically absorbed following topical application in both animal models and humans. The extent of absorption is influenced by the formulation and the specific isomer (cisor trans-**homosalate**).

### 1.1. Dermal Absorption

In Vitro Studies: In vitro permeation tests (IVPT) using human skin have demonstrated dermal absorption of homosalate. One study using a standard sunscreen formulation with 10% homosalate reported a dermal absorption of 5.3% (mean + 1 SD: 3.86 ± 1.43%).[1][2] Another study using a 1% homosalate solution found lower absorption of approximately 1%.
 [2] The vehicle in which homosalate is formulated significantly impacts its dermal permeability, with gel formulations showing the greatest permeability in rat skin studies.[3][4]



- In Vivo Studies (Animal): In rats, the bioavailability of **homosalate** after topical application of a gel formulation was found to be between 4.2% and 5.4%.[3][4] Animal studies suggest that dermal absorption in rats may be higher than in humans.[2]
- In Vivo Studies (Human): Clinical trials have confirmed the systemic absorption of homosalate in humans after topical application of commercially available sunscreens.[5][6]
   [7] Plasma concentrations of homosalate have been shown to surpass the FDA safety threshold of 0.5 ng/mL.[7] One study found that after a single application, homosalate was rapidly absorbed through the skin within 2 hours.[7] The amount of homosalate absorbed can differ between anatomical sites, with the face showing two to three times more absorption in the superficial stratum corneum layers compared to the back.[1]

### 1.2. Oral Absorption

Oral administration studies in humans have been conducted to understand the toxicokinetics of **homosalate** isomers. These studies have revealed significant differences in the oral bioavailability of cis- and trans-**homosalate**, with the bioavailability of the cis-isomer being about 10 times lower than the trans-isomer.[5][8]

Table 1: Summary of **Homosalate** Dermal Absorption Data

Study Type	Species	Formulation	Homosalate Concentrati on	Dermal Absorption/ Bioavailabil ity	Reference
In Vitro	Human	Standard Sunscreen	10%	5.3%	[1][2]
In Vitro	Human	Solution	1%	~1%	[2]
In Vivo (Topical)	Rat	Gel	10 mg and 20 mg doses	5.4 ± 1.1% and 4.2 ± 0.6%	[3][4]
In Vivo (Topical)	Rat	10% Standard Sunscreen	10%	8.7 ± 2.0%	[2]



# **Distribution**

Following absorption, **homosalate** distributes into the systemic circulation.

- Plasma Concentrations: In a clinical trial involving different sunscreen formulations, the
  maximum plasma concentrations (Cmax) of homosalate ranged from 13.9 ng/mL to 23.1
  ng/mL after repeated applications.[6] Another study reported a Cmax of 23.5 ng/mL after a
  single application, a level 47 times higher than the FDA safety threshold.[7]
- Tissue Distribution: In rats, homosalate exhibits a large volume of distribution (Vdss) ranging from 13.2 to 17 L/kg after intravenous injection, indicating extensive tissue distribution.[3] Homosalate has also been detected in human breast milk and placental tissue, suggesting it can be distributed to these compartments.[9]
- Protein Binding: In vitro studies have shown that homosalate is highly bound to plasma proteins.[10]

Table 2: Pharmacokinetic Parameters of Homosalate

Species	Route of Administration	Parameter	Value	Reference
Rat	Intravenous	Vd(ss)	13.2 - 17 L/kg	[3]
Rat	Intravenous	CI(s)	4.5 - 6.1 L/h/kg	[3]
Rat	Intravenous	t½	6.1 - 8.4 h	[3]
Rat	Topical	Tmax	11.2 - 12 h	[3]
Rat	Topical	t½	23.6 - 26.1 h	[3]
Human	Topical	Cmax	13.9 - 23.1 ng/mL	[6]
Human	Dermal	t½	~24 h	[4][5]

## Metabolism



**Homosalate** undergoes metabolism to various byproducts, with salicylic acid being a major metabolite.[7][11] The metabolism is diastereoselective, with cis- and trans-isomers following different metabolic pathways.[2][8]

- Metabolites: Key identified metabolites include:
  - Salicylic acid[11]
  - Homosalate-carboxylic acid (HMS-CA)[8][11][12]
  - Aryl-alkyl-dihydroxylated HMS[11]
  - Aryl-hydroxylated HMS-carboxylic acid[11]
  - 3-hydroxy-3,5,5-trimethylcyclohexyl 2-hydroxybenzoate (3OH-HMS)[12]
  - Two novel metabolites, M4 (proposed as hydroxylated salicylic acid) and M14/M15 (isomers proposed as aryl-monohydroxylated-alkyl-dihydroxylated HMS), have also been identified.[11]
- Metabolic Pathways: Metabolism primarily involves oxidation of the trimethylcyclohexyl moiety.[8][12]
- Enzymatic Activity: Studies using human liver enzymes have been employed to identify
  metabolites.[11] The majority of parent homosalate and its metabolites are excreted as
  glucuronides, indicating the involvement of glucuronidation in the metabolic process.[5]

Table 3: Major Identified Metabolites of **Homosalate** 



Metabolite	Abbreviation	Notes	Reference
Salicylic acid	-	A major metabolite, but not specific to homosalate exposure.	[11]
Homosalate- carboxylic acid	HMS-CA	Exists as cis- and trans-isomers.	[8][11][12]
3-hydroxy-3,5,5- trimethylcyclohexyl 2- hydroxybenzoate	3OH-HMS	Exists as cis- and trans-isomers.	[12]
Aryl-alkyl- dihydroxylated HMS	-	Confirmed metabolite.	[11]
Aryl-hydroxylated HMS-carboxylic acid	-	Confirmed metabolite.	[11]
Hydroxylated salicylic acid	M4	Proposed novel metabolite.	[11]
Aryl- monohydroxylated- alkyl-dihydroxylated HMS	M14/M15	Proposed novel, structure-specific metabolites (isomers).	[11]

## **Excretion**

Metabolites of **homosalate** are primarily excreted in the urine.[5][8]

- Urinary Excretion: Following oral administration in humans, peak concentrations of
  metabolites in urine were reached between 1.5 and 6.3 hours post-dose, with over 80% of
  the quantitatively investigated metabolites excreted within the first 24 hours.[8] In a dermal
  application study, metabolites could be quantified in urine for up to 96 hours.[12][13] The
  majority of parent homosalate and its metabolites are excreted as glucuronides in urine.[5]
- Isomer-Specific Excretion: There is a significant difference in the urinary excretion of metabolites derived from trans- and cis-**homosalate**. The mean total urinary excretion



fraction for metabolites from trans-**homosalate** was found to be two orders of magnitude higher than for those from cis-**homosalate** after oral dosing.[8]

# Experimental Protocols and Visualizations Experimental Workflow for In Vitro Dermal Absorption Study

A common method for assessing in vitro dermal absorption is the use of Franz diffusion cells with excised human skin.



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In Vitro Dermal Absorption Experimental Workflow.

#### Protocol Details:

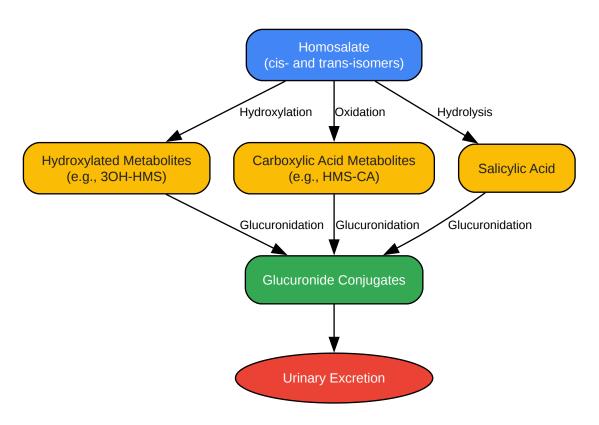
- Skin Preparation: Full-thickness or split-thickness human skin is obtained from elective surgeries. The skin is carefully prepared and mounted on Franz diffusion cells, separating the donor and receptor compartments.[1]
- Franz Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solvent to maintain sink conditions) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
- Application: A precise amount of the test formulation containing homosalate is applied to the surface of the stratum corneum in the donor compartment.[2]
- Incubation: The cells are incubated for a specified period (e.g., 24 hours).
- Sample Collection: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh fluid. At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) are separated and processed.



- Analysis: The concentration of homosalate in the receptor fluid and skin layers is quantified
  using an appropriate analytical method, such as liquid scintillation counting (if radiolabeled
  compound is used) or liquid chromatography-mass spectrometry (LC-MS).[1]
- Data Interpretation: The rate of absorption (flux) and the permeability coefficient are calculated to determine the extent of dermal absorption.

# **Proposed Metabolic Pathway of Homosalate**

The metabolism of **homosalate** primarily involves hydroxylation and carboxylation of the trimethylcyclohexyl ring, followed by glucuronidation.



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Simplified Metabolic Pathway of **Homosalate**.

Pathway Description: **Homosalate**, which exists as a mixture of cis- and trans-isomers, undergoes phase I metabolism primarily through oxidation of the trimethylcyclohexyl ring to form hydroxylated (e.g., 3OH-HMS) and carboxylic acid (e.g., HMS-CA) metabolites.[8][11][12] Hydrolysis of the ester linkage can also occur, yielding salicylic acid.[7][11] These phase I metabolites, along with the parent compound, can then undergo phase II metabolism,



principally through glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.[5] The metabolism is diastereoselective, meaning the cis- and transisomers are metabolized at different rates and potentially through different minor pathways.[2] [8]

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